Potassium 2-hydroxy-2-methylsuccinate

Enzyme Inhibition Metabolic Regulation Aconitase

Researchers face solubility limits and toxicity from organic co-solvents in metabolic assays. Potassium 2-hydroxy-2-methylsuccinate (dipotassium citramalate monohydrate) offers an endogenous metabolite solution with exceptional aqueous solubility. - **Quantitative Advantage**: 1114.63 mM in H₂O - enables concentrated, co-solvent-free stock solutions. - **Structural Specificity**: Distinct α-hydroxy acid with methyl substituent; cannot be substituted with malate or succinate salts without altering inhibition profiles. - **Solid-State Stability**: Crystalline monohydrate form supports PXRD/DSC method development and formulation studies. Immediate availability for enzyme characterization, TCA cycle modulation, and metabolic flux analysis.

Molecular Formula C5H6K2O5
Molecular Weight 224.29 g/mol
CAS No. 1030365-02-6
Cat. No. B2686537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-hydroxy-2-methylsuccinate
CAS1030365-02-6
Molecular FormulaC5H6K2O5
Molecular Weight224.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+]
InChIInChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2
InChIKeyVCJUJDUIBZISHE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 2-hydroxy-2-methylsuccinate Overview


Potassium 2-hydroxy-2-methylsuccinate (dipotassium citramalate monohydrate) is a research-grade potassium salt of citramalic acid. As an endogenous metabolite [1], its anion, citramalate, is a 2-hydroxydicarboxylic acid and a key intermediate in microbial pathways. It serves as a structural analog of malate, where a methyl group substitutes a hydrogen at the C2 position [2]. This compound is commercially available with a purity of ≥95.0% (NT), characterized by its monohydrate form (C5H6K2O5·H2O, MW 242.31 g/mol) and high water solubility .

Endogenous metabolite for metabolic pathway studies
Aqueous solubility supports assay-ready stock preparation
Crystalline monohydrate facilitates solid-state characterization

Potassium 2-hydroxy-2-methylsuccinate: Why Avoid Substitution


Substituting potassium citramalate with its closest analog, potassium malate, is not scientifically equivalent due to a fundamental structural difference. The presence of a methyl group at the C2 position in citramalate creates a steric and electronic environment distinct from malate [1]. This single modification drastically alters its interaction with biological targets, as evidenced by the fact that citramalate acts as a competitive inhibitor of enzymes like aconitase [2] and exhibits differential inhibition of malic enzyme isoforms [3]. Therefore, for studies requiring a specific malate analog, an inhibitor of the citramalate pathway, or a substrate for citramalate-specific enzymes, only potassium citramalate provides the necessary chemical structure.

K⁺ counterion and hydration may shift aqueous solubility relative to sodium analog, affecting stock concentration.
α-hydroxy acid with methyl substituent confers metabolic inhibition profile not shared by malate or succinate salts.
Crystalline monohydrate ensures predictable stoichiometry; amorphous or deliquescent alternatives may differ in handling and stability.

Potassium 2-hydroxy-2-methylsuccinate Selection Evidence


Superior Aqueous Solubility

Citramalate acts as a competitive inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. Quantitative enzyme kinetics data show that D-citramalate has an inhibition constant (Ki) of 0.083 mM [1]. This value can be compared to other known aconitase inhibitors like 2,2-dimethylsuccinate (Ki = 0.025 mM) and (2R,3S)-tartaric acid (Ki = 3.15 mM), demonstrating that citramalate's inhibitory potency is distinct and quantifiable, placing it between more and less potent structural analogs [1]. This specific inhibition profile is not shared by its close structural analog, malate, which is a substrate.

Aqueous Solubility
Cross-study comparable
1114.63 mM (250 mg/mL) in H₂O
vs sodium analog – estimated >5× higher molar concentration
Supports concentrated stock preparation
Direct head-to-head solubility data not reported
Enzyme Inhibition Metabolic Regulation Aconitase

Malic Acid Inhibition

Citramalate displays functional selectivity that is not observed with its primary substrate analog, malate. A study on malate dehydrogenase (decarboxylating) (NADP) isoenzymes from Opuntia tissue demonstrated that citramalate acts as a differential inhibitor [1]. While the specific Ki values were not detailed, the study clearly established that substrate analogs like d-malate, citraconate, and citramalate exhibit distinct inhibition patterns across mitochondrial, chloroplast, and soluble forms of the enzyme. For instance, d-malate was a competitive inhibitor for the mitochondrial enzyme but a non-competitive inhibitor for the chloroplast and soluble forms [1]. This demonstrates that the citramalate scaffold enables a nuanced interaction with enzyme active sites that is not replicated by malate, making it a valuable probe for dissecting isoenzyme-specific functions.

Malic Acid Inhibition
Class-level inference
Inhibits malic acid production
Differentiates from common carboxylate salts
Quantitative inhibition constants not reported
Isoenzyme Selectivity Malic Enzyme Metabolic Engineering

High Purity for Reproducibility

Unlike the free acid form of citramalic acid, which is estimated to have a very high water solubility (1e+006 mg/L @ 25°C) but may vary in hydration state , the potassium 2-hydroxy-2-methylsuccinate product is supplied as a well-defined monohydrate salt (C5H6K2O5·H2O, MW 242.31 g/mol) . This ensures consistent stoichiometry, purity (≥95.0% NT), and handling characteristics. The monohydrate form provides a stable, crystalline solid that is reliably soluble in water, simplifying the preparation of accurate stock solutions for reproducible experiments .

Commercial Purity
Supporting evidence
≥98.0% (HPLC/UV)
Supports batch-to-batch reproducibility
Vendor certificate of analysis
Analytical Chemistry Chemical Synthesis Reagent Standardization

Potassium 2-hydroxy-2-methylsuccinate Applications


Aqueous Solubility for In Vitro Assays

Potassium 2-hydroxy-2-methylsuccinate is a premier choice for studies focused on modulating mitochondrial aconitase activity. Based on its established role as a competitive inhibitor (Ki = 0.083 mM), it can be used to experimentally induce citrate accumulation in plant or microbial systems, as demonstrated in citrus fruit research [1]. This allows scientists to study the downstream metabolic consequences of TCA cycle perturbation, including shifts towards amino acid biosynthesis and activation of the GABA shunt [1]. Its inhibitory profile provides a more controlled and mechanistically defined alternative to genetic knockouts or less specific chemical inhibitors.

Metabolic Engineering and Malate Pathway Studies

For researchers seeking to differentiate the roles of mitochondrial, chloroplastic, and cytosolic isoforms of malic enzyme, potassium citramalate offers a functional probe. Its ability to exert differential inhibition on these isoforms [2] makes it invaluable for in vitro biochemical characterization and for dissecting the contribution of each isoform to cellular metabolism. This application is not possible with the natural substrate, malate, and provides a unique advantage for studies in plant biochemistry and metabolic engineering.

Solid-State Characterization and Formulation Development

Given its status as an endogenous human and microbial metabolite [3], potassium 2-hydroxy-2-methylsuccinate is an essential reference standard for targeted metabolomics. Its high purity and defined monohydrate form ensure accurate quantification when used to spike samples or create calibration curves for the detection and quantification of citramalate in biological matrices like urine or cell extracts. This is critical for clinical research on metabolic disorders and for monitoring microbial fermentation processes.

Building Block for Chemical Synthesis

As noted by major chemical suppliers, potassium citramalate monohydrate serves as a valuable building block in organic synthesis . Its enhanced solubility in aqueous media compared to the free acid facilitates its use as a starting material or intermediate in synthetic routes, particularly those aimed at creating bioactive molecules or complex metabolic analogs. The potassium salt form can be advantageous in reactions requiring a stable, water-soluble source of the citramalate anion.

Application
Selection Property
Validation Focus
In Vitro Assays
High aqueous solubility
Concentrated stock preparation without co-solvents
Malate Pathway Studies
Metabolic inhibition profile
Modulation of malic acid levels
Solid-State Characterization
Crystalline monohydrate form
Identity and physical stability under storage

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